molecular formula C4H7O2- B1204436 Butyrate CAS No. 461-55-2

Butyrate

Cat. No.: B1204436
CAS No.: 461-55-2
M. Wt: 87.1 g/mol
InChI Key: FERIUCNNQQJTOY-UHFFFAOYSA-M
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Description

Butyrate is a short-chain fatty acid anion that is the conjugate base of butyric acid, obtained by deprotonation of the carboxy group. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, a metabolite and a human metabolite. It is a conjugate base of a butyric acid.
Derivatives of BUTYRIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that contain the carboxypropane structure.

Scientific Research Applications

Metabolic Regulation

Butyrate plays a crucial role in metabolic homeostasis. It acts as an energy source for colonic epithelial cells and influences systemic metabolism through various mechanisms:

  • Energy Homeostasis : this compound has been shown to regulate energy balance by influencing appetite and food intake. Studies indicate that this compound administration can reduce cumulative food intake by altering hypothalamic neuronal activity, thus impacting central appetite regulation before entering systemic circulation .
  • Lipid Metabolism : Research indicates that this compound can downregulate genes involved in lipid metabolism, which may help mitigate conditions such as obesity and cardiovascular diseases. In animal studies, this compound administration improved microbial diversity and reduced atherosclerotic lesions by modulating lipid metabolism pathways .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are well-documented, particularly in relation to gastrointestinal health:

  • Gut Health : this compound enhances the intestinal barrier function and reduces inflammation within the gut. It achieves this by modulating immune responses and promoting the production of anti-inflammatory cytokines .
  • Systemic Inflammation : Beyond the gut, this compound has been shown to exert systemic anti-inflammatory effects. For instance, it can inhibit pro-inflammatory cytokines in various cell types, including endothelial cells, thereby potentially protecting against cardiovascular diseases .

Cancer Prevention

This compound's role in cancer prevention, particularly colorectal cancer, is an area of active research:

  • Colorectal Cancer : Studies have demonstrated that this compound can inhibit the growth of colon cancer cells in a cell-type specific manner. It induces apoptosis (programmed cell death) in certain cancer cell lines while promoting a healthy gut microbiome that may reduce cancer risk .
  • Mechanisms of Action : The anticancer effects of this compound are attributed to its ability to modulate gene expression through histone deacetylase inhibition and its influence on cellular signaling pathways that regulate cell growth and differentiation .

Therapeutic Applications

The therapeutic potential of this compound extends beyond metabolic and inflammatory conditions:

  • Neurological Disorders : Emerging evidence suggests that this compound may have neuroprotective effects. It has been implicated in improving cognitive function and may play a role in managing neurodegenerative diseases .
  • Genetic Disorders : this compound has shown promise in treating genetic metabolic disorders such as sickle cell disease and β-thalassemia by influencing gene expression related to hemoglobin production .
  • Obesity Management : By modulating appetite and energy expenditure, this compound may serve as an adjunct therapy for obesity management .

Table 1: Summary of Key Studies on this compound Applications

Study ReferenceFocus AreaKey Findings
Cardiovascular HealthThis compound improves lipid metabolism and reduces atherosclerosis markers in animal models.
Cancer ResearchDemonstrated cell-type specific inhibition of colon cancer cell growth via apoptosis induction.
Gut HealthEnhanced intestinal barrier function and reduced inflammation through immune modulation.
Neurological ImpactPotential neuroprotective effects observed; further studies needed for clinical relevance.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study butyrate's physiological roles in the gut?

In vitro models (e.g., colonocyte cell lines) and in vivo animal models (pigs/dogs over rodents due to closer gut physiology) are widely used. Key methods include fecal SCFA measurements, this compound supplementation assays, and RNA sequencing to assess gene expression changes in colonocytes. Resistant starch (RS) diets are often employed to modulate this compound production, with fermentation outcomes analyzed via gas chromatography . For differentiation studies, erythroleukemic cell lines treated with sodium this compound can model histone acetylation effects, requiring HDAC activity assays and Western blotting to track histone modifications .

Q. How can this compound-producing bacteria be identified in microbial communities?

Genomic screening targeting terminal genes in this compound synthesis pathways (e.g., but and buk genes for acetyl-CoA pathway) is critical. Use databases like Integrated Microbial Genomes (IMG) to screen genomes for pathway completeness. Metagenomic data analysis (e.g., HUMAnet3) can quantify pathway abundance in stool samples. Notably, 16S rRNA sequencing is insufficient; instead, qPCR or shotgun metagenomics with custom databases (e.g., 3,055 gene entries from Vital et al., 2014) are recommended .

Q. What statistical methods optimize this compound synthesis in esterification reactions?

Response Surface Methodology (RSM) with Central Composite Design (CCD) is standard for optimizing variables like molar ratio, catalyst concentration, and reaction time. For example, a 3-level CCD with 4 variables (e.g., butyric acid, n-butanol, catalyst, time) can model quadratic interactions. Validation via Artificial Neural Networks (ANN) improves accuracy, as ANN better handles nonlinear dynamics (R² = 0.9998 vs. 0.9862 for RSM) .

Advanced Research Questions

Q. How can the design-test-learn (DTL) cycle improve this compound production in synthetic microbiomes?

The DTL framework involves:

  • Design : Computational modeling (e.g., COMETS) to simulate community compositions and predict this compound output .
  • Test : High-throughput assembly of sub-communities (e.g., 25-species subsets) and measurement of species abundance (flow cytometry) and this compound (HPLC) .
  • Learn : Parameter estimation via machine learning (e.g., MiRNN) to refine interaction models (e.g., selection vs. complementarity effects) . Iterative cycles reduce prediction error by >30% in metabolite dynamics .

Q. What genomic and metagenomic strategies resolve contradictions in this compound pathway annotations?

Discrepancies arise from incomplete databases and horizontal gene transfer. Solutions include:

  • Genome mining : Use antiSMASH or PRISM to identify secondary pathways (e.g., lysine or glutarate pathways) in Firmicutes and Bacteroidetes .
  • Metagenomic binning : Group contigs by coverage and taxonomy (MetaBAT2) to assign pathways to specific taxa. For example, Lachnospiraceae dominate acetyl-CoA pathways, while Bacteroidetes utilize alternative routes .

Q. How do interspecies interactions impact this compound yield in microbial consortia?

Cross-feeding (e.g., acetate exchange) and competition (pH modulation) are critical. Experimental designs include:

  • This compound degradation assays : Track isotopic labeling (¹³C-butyrate) in microcosms to quantify cross-utilization .
  • Gnotobiotic models : Colonize germ-free mice with defined communities (e.g., Faecalibacterium prausnitzii + Bacteroides thetaiotaomicron) and measure this compound via LC-MS. Synergistic interactions increase yield by 40% compared to monocultures .

Q. What advanced methodologies validate HDAC inhibition by sodium this compound in epigenetic studies?

  • Chromatin immunoprecipitation (ChIP) : Compare H3/H4 acetylation levels in treated vs. untreated cells using anti-acetyl histone antibodies .
  • HDAC activity assays : Fluorescent substrates (e.g., Boc-Lys(Ac)-AMC) quantify enzyme inhibition. Dose-response curves (IC₅₀) confirm this compound’s potency (e.g., IC₅₀ = 0.5 mM for HDAC1) .

Q. Methodological Notes

  • Contradictions in Synthesis Optimization : While RSM is widely used, ANN outperforms it in nonlinear systems (e.g., esterification with methanesulfonic acid vs. heteropolyacids) .
  • Data Gaps : this compound’s dual role in promoting homeostasis vs. fueling colorectal cancer remains unresolved. Single-cell RNA sequencing of colonocytes under this compound gradients can clarify context-dependent effects .

Properties

CAS No.

461-55-2

Molecular Formula

C4H7O2-

Molecular Weight

87.1 g/mol

IUPAC Name

butanoate

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/p-1

InChI Key

FERIUCNNQQJTOY-UHFFFAOYSA-M

SMILES

CCCC(=O)[O-]

Canonical SMILES

CCCC(=O)[O-]

Key on ui other cas no.

461-55-2

Synonyms

Acids, Butanoic
Acids, Butyric
Butanoic Acids
Butyrate
Butyrates
Butyric Acids
n Butyrate
n-Butyrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The catalysts used in the present invention include inorganic acids, such as sulfuric acid, hydrochloric acid and phosphoric acid, and organic acids, such as acetic acid, oxalic acid, citric acid, p-toluene sulfonic acid and methane sulfonic acid, among which the strong acids including sulfuric acid, p-toluene sulfonic acid and methane sulfonic acid are preferred. The boiling points of propylene glycol monomethyl ether iso-butyrate and n-butyrate obtained according to the present application are 167.2° C. and 180.5° C., respectively, while other reactants and products having respective boiling point of 120° C. for PGM, 154.4° C. for iso-butyric acid, 164° C. for n-butyric acid and 100° C. for water. It is apparently easier to rectify this solution comparing the respective boiling point of 146° C. for propylene glycol monomethyl ether acetate, 118° C. for acetic acid and 120° C. for PGM as in the conventional case. This is one of the effect achieved by the process according to the present invention.
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Synthesis routes and methods II

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 9) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.
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vinyl ester
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Synthesis routes and methods III

Procedure details

A mixture consisting of Intermediate B (80 mg, 0.23 mmol), vinyl ester (0.4 ml), tert.-butyl methylether (18 ml), and lipase enzyme (1.0 g) was gently shaken at room temperature. Benzylic formate, acetate, and n-butyrate were prepared from the corresponding vinyl ester donors using SAM I lipase (Amano Pharmaceutical Co.). Benzoylation was achieved with vinyl benzoate in the presence of Lipozym IM 20 (Novo Nordisk), whereas pivalates and isobutyrates were obtained from the corresponding vinyl esters under catalysis of Novozym SP 435 (Novo Nordisk). Tlc analysis indicated after 2-24 hrs complete disappearence of the starting material (Rf=0.45 (3)). The mixture was filtered and then evaporated under high vacuum (<40° C.) to give the carboxylic acid (R1—CO2H) salts of the respective benzylic monoesters as colourless to light yellow oils.
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vinyl ester
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Synthesis routes and methods IV

Procedure details

In a manner similar to that set forth in A, but substituting for acetic anhydride, the anhydrides or halides of propionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone propionate, butanoate, pentanoate, and hexanoate are prepared.
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Synthesis routes and methods V

Procedure details

FIG. 9 shows the fermentation kinetics of AckKO(pMAD22) with mannitol as the substrate in serum bottles. Higher butanol titer (˜16 g/L vs. 10 g/L) and yield (˜30.6% vs. 27% w/w) were obtained with lower acetate and butyrate production (˜1.0 g/L vs.>5 g/L) when the more reduced substrate (mannitol vs. glucose) was used in the fermentation. When the fermentation was carried out in a bioreactor with pH controlled at ˜6.0 in a rich medium with mannitol as the substrate, ˜20.5 g/L of butanol was produced in ˜60 hours with a butanol yield of ˜33% (w/w) and productivity of 0.32 g/L/h.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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